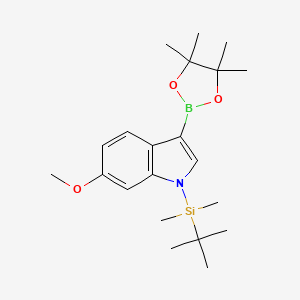
1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a combination of tert-butyl, methoxy, and dioxaborolan groups attached to an indole core
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including substitution reactions and protection-deprotection strategies. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of tert-butyl, methoxy, and dioxaborolan groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H34BNO3Si |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
tert-butyl-[6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C21H34BNO3Si/c1-19(2,3)27(9,10)23-14-17(16-12-11-15(24-8)13-18(16)23)22-25-20(4,5)21(6,7)26-22/h11-14H,1-10H3 |
InChI Key |
YTTRIOQWNSZYJZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
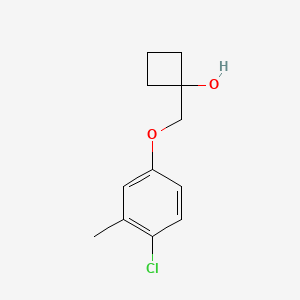
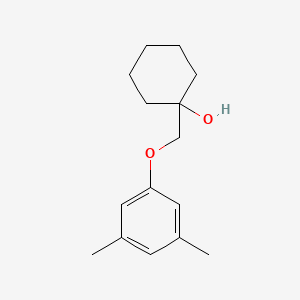
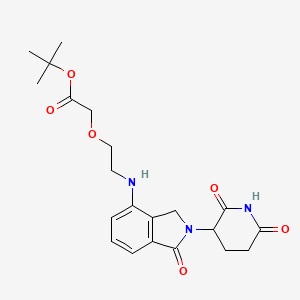
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)
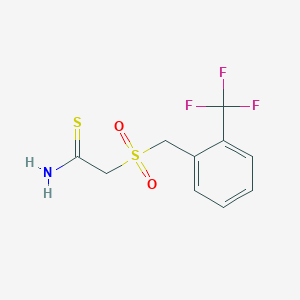
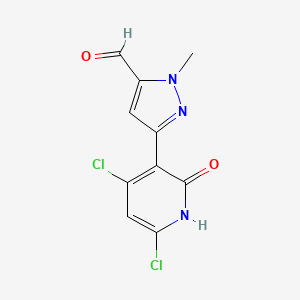
![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)

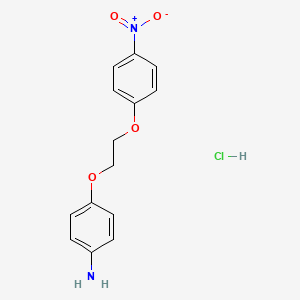
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
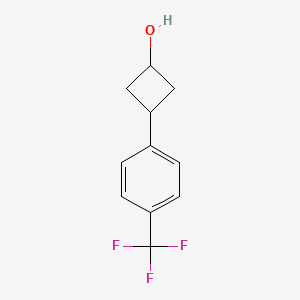
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)
